molecular formula C6H8N4O B13253112 4H,5H,6H,7H,8H-[1,2,3]Triazolo[1,5-a][1,4]diazepin-4-one

4H,5H,6H,7H,8H-[1,2,3]Triazolo[1,5-a][1,4]diazepin-4-one

Cat. No.: B13253112
M. Wt: 152.15 g/mol
InChI Key: ZOYXLBWWDKNPCW-UHFFFAOYSA-N
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Description

4H,5H,6H,7H,8H-[1,2,3]Triazolo[1,5-a][1,4]diazepin-4-one is a heterocyclic compound that features a fusion of triazole and diazepine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H,5H,6H,7H,8H-[1,2,3]Triazolo[1,5-a][1,4]diazepin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a triazole derivative with a diazepine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4H,5H,6H,7H,8H-[1,2,3]Triazolo[1,5-a][1,4]diazepin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound .

Scientific Research Applications

4H,5H,6H,7H,8H-[1,2,3]Triazolo[1,5-a][1,4]diazepin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4H,5H,6H,7H,8H-[1,2,3]Triazolo[1,5-a][1,4]diazepin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H,5H,6H,7H,8H-[1,2,3]Triazolo[1,5-a][1,4]diazepin-4-one is unique due to its specific ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

4H,5H,6H,7H,8H-[1,2,3]Triazolo[1,5-a][1,4]diazepin-4-one (CAS No. 1781610-84-1) is a complex heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to a class of triazolo-diazepines known for their diverse pharmacological properties. This article reviews the biological activity of this compound based on various studies and research findings.

  • Molecular Formula : C₆H₁₁ClN₄
  • Molecular Weight : 174.63 g/mol
  • Structure : The compound features a fused triazole and diazepine ring system, which is crucial for its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of triazolo-diazepines exhibit significant antimicrobial properties. A study highlighted the synthesis of various triazole derivatives that demonstrated antibacterial activity against pathogens such as Escherichia coli and Pseudomonas aeruginosa . The presence of the triazole ring is often linked to enhanced interaction with microbial targets.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that certain triazolo-diazepine derivatives can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Central Nervous System (CNS) Effects

Triazolo-diazepines are known for their anxiolytic and sedative properties. Preliminary studies suggest that this compound may exhibit similar CNS effects. Research indicates that modifications in the diazepine structure can lead to varying degrees of potency in terms of anxiolytic activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological efficacy of triazolo-diazepines. The specific arrangement of nitrogen atoms within the rings significantly influences the compound's interaction with biological targets .

Structural Feature Biological Effect
Triazole RingAntimicrobial activity
Diazepine FrameworkAnxiolytic properties
Substituents on RingsModulate potency

Case Study 1: Antimicrobial Efficacy

A series of synthesized triazolo-diazepine derivatives were tested for their antimicrobial efficacy against various bacterial strains. The results indicated that compounds with electron-withdrawing groups on the triazole ring exhibited enhanced antibacterial activity compared to their electron-donating counterparts .

Case Study 2: CNS Activity

In a controlled study involving animal models, specific derivatives of triazolo-diazepines were administered to evaluate their anxiolytic effects. The results showed a marked reduction in anxiety-like behaviors at certain dosages, supporting the potential use of these compounds in treating anxiety disorders .

Research Findings

Recent research has focused on synthesizing novel derivatives of triazolo-diazepines and evaluating their biological activities through various assays. Notable findings include:

  • Anticancer Potential : Some studies have reported that certain derivatives can induce apoptosis in cancer cell lines .
  • Anticonvulsant Activity : Research suggests that modifications to the diazepine structure can enhance anticonvulsant properties .

Properties

Molecular Formula

C6H8N4O

Molecular Weight

152.15 g/mol

IUPAC Name

5,6,7,8-tetrahydrotriazolo[1,5-a][1,4]diazepin-4-one

InChI

InChI=1S/C6H8N4O/c11-6-5-4-8-9-10(5)3-1-2-7-6/h4H,1-3H2,(H,7,11)

InChI Key

ZOYXLBWWDKNPCW-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=CN=NN2C1

Origin of Product

United States

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